1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone
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Overview
Description
1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone is an organic compound that features a methoxyphenyl group, a phenylquinazolinyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the Sulfanyl Linkage: The sulfanyl linkage can be introduced by reacting the quinazoline derivative with a thiol compound.
Attachment of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the methoxyphenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or quinazoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Modified phenyl or quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, such compounds might:
Interact with Enzymes: Inhibit or activate specific enzymes.
Bind to Receptors: Modulate receptor activity.
Affect Cellular Pathways: Influence signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanol: Similar structure with an alcohol group instead of a ketone.
1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]propane: Similar structure with a propane linkage.
Uniqueness
1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C23H18N2O2S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C23H18N2O2S/c1-27-18-13-11-16(12-14-18)21(26)15-28-23-24-20-10-6-5-9-19(20)22(25-23)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChI Key |
NQVUXCJVMSJULD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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